GPR119 Agonism Potency Differentiation from Des-Fluoro and Methoxy Analogs
In a patent series of substituted cyclopropyl GPR119 agonists, the 2-fluorophenoxy-thienylcyclopropyl scaffold is representative of a structural class that yielded human GPR119 EC50 values in the 50–200 nM range, whereas the corresponding des-fluoro phenoxy analog and 2-methoxyphenoxy analog typically exhibited EC50 values of ~500 nM and >1000 nM, respectively [1]. This represents an approximate 2.5- to >20-fold potency advantage conferred by the 2-fluorophenoxy-thiophene combination, consistent with the electron-withdrawing effect of fluorine enhancing receptor binding interactions.
| Evidence Dimension | Human GPR119 cAMP agonism potency (EC50) |
|---|---|
| Target Compound Data | Estimated ~50–200 nM (class representative) |
| Comparator Or Baseline | Des-fluoro phenoxy analog: ~500 nM; 2-Methoxyphenoxy analog: >1000 nM |
| Quantified Difference | 2.5- to >20-fold lower EC50 |
| Conditions | HEK293 cells overexpressing human GPR119; HTRF cAMP assay; 45 min incubation |
Why This Matters
Procurement of the 2-fluorophenoxy derivative is essential for projects requiring potent GPR119 engagement, as the non-fluorinated alternatives demand significantly higher concentrations to achieve equivalent target activation, increasing off-target risk in cellular assays.
- [1] Merck Sharp & Dohme Corp. Substituted cyclopropyl compounds useful as GPR119 agonists. US Patent 9018224, 2015. See SAR tables for phenoxy substituent effects. View Source
